DI(1-Adamantyl)benzylphosphine

Catalog No.
S1900768
CAS No.
395116-70-8
M.F
C27H37P
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI(1-Adamantyl)benzylphosphine

CAS Number

395116-70-8

Product Name

DI(1-Adamantyl)benzylphosphine

IUPAC Name

bis(1-adamantyl)-benzylphosphane

Molecular Formula

C27H37P

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2

InChI Key

ANIAFEJRWQDKDV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6

Sonogashira Coupling Reaction

Di(1-Adamantyl)benzylphosphine serves as a ligand for palladium catalysts in the Sonogashira coupling reaction. This reaction allows the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The bulky adamantyl groups on the ligand contribute to the reaction's efficiency by enhancing the catalyst's selectivity for the desired product [3].

*Source: Di(1-Adamantyl)benzylphosphine | 671800-5G | SIGMA-ALDRICH | SLS:

Di(1-Adamantyl)benzylphosphine is a phosphine compound with the chemical formula C27H37PC_{27}H_{37}P and a CAS number of 395116-70-8. This compound features two adamantyl groups attached to a benzylphosphine moiety, making it a bulky and electron-rich ligand. The unique structure of Di(1-Adamantyl)benzylphosphine contributes to its effectiveness in various catalytic applications, particularly in organometallic chemistry.

ABPN functions as a chelating ligand, binding to the transition metal center through the lone pair of electrons on the phosphorus atom. The steric bulk of the adamantyl groups influences the coordination environment around the metal, affecting its reactivity towards substrates in the catalytic cycle []. Specific details of the mechanism depend on the particular reaction involved.

  • Mild toxicity: Organophosphorus compounds can have various toxic effects, so proper personal protective equipment (PPE) should be worn when handling ABNP.
  • Air and moisture sensitivity: Organophosphorus compounds can react with air and moisture, so ABNP should be stored under inert atmosphere and dry conditions.

Di(1-Adamantyl)benzylphosphine is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:

  • Suzuki Coupling Reactions: It acts as a precursor for palladium complexes that catalyze the coupling of aryl halides with boronic acids, leading to biaryl compounds .
  • Sonogashira Coupling Reactions: This compound is effective in coupling terminal alkynes with aryl halides, which is essential for synthesizing complex organic molecules .

While specific biological activities of Di(1-Adamantyl)benzylphosphine are not extensively documented, phosphines in general have shown potential in medicinal chemistry. Some phosphine derivatives exhibit:

  • Anticancer Properties: Certain phosphines can influence cellular signaling pathways.
  • Antimicrobial Activity: Phosphines have been explored for their ability to inhibit microbial growth.

The synthesis of Di(1-Adamantyl)benzylphosphine typically involves:

  • Formation of Benzylphosphine: Starting from benzyl chloride and phosphine, a nucleophilic substitution reaction can yield benzylphosphine.
  • Alkylation with Adamantane: The benzylphosphine can then be alkylated using 1-adamantanol or 1-adamantyl bromide under basic conditions to introduce the adamantyl groups.

This multi-step process allows for the construction of the desired phosphine ligand with high purity and yield.

Di(1-Adamantyl)benzylphosphine finds its primary applications in:

  • Catalytic Processes: It serves as a ligand in various palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.
  • Material Science: Its unique properties can be exploited in the development of new materials, particularly in polymer chemistry.

Interaction studies involving Di(1-Adamantyl)benzylphosphine often focus on its coordination behavior with transition metals. Key findings include:

  • Stability of Metal Complexes: The bulky nature of the adamantyl groups provides steric hindrance that stabilizes metal-ligand complexes.
  • Electronic Effects: The electron-rich nature of the ligand can enhance catalytic activity by facilitating oxidative addition and reductive elimination steps in catalytic cycles.

Several compounds share structural similarities with Di(1-Adamantyl)benzylphosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Di(1-adamantyl)-n-butylphosphinePhosphine with n-butyl groupLess sterically hindered than Di(1-Adamantyl)benzylphosphine .
Bis(1-adamantyl)-phenylphosphinePhosphine with two adamantane unitsGreater steric bulk than Di(1-Adamantyl)benzylphosphine .
Bis(1-adamantyl)-cyclohexylphosphanePhosphine with cyclohexane groupDifferent steric and electronic properties due to cyclohexane .

Di(1-Adamantyl)benzylphosphine stands out due to its combination of steric bulk from the adamantane groups and electronic richness from the benzene ring, making it particularly effective in catalysis compared to its peers.

XLogP3

6.8

Wikipedia

Di(1-adamantyl)benzylphosphine

Dates

Modify: 2023-08-16

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